1-Butyl-3-methylimidazolium trifluoromethanesulfonate

描述

1-Butyl-3-methylimidazolium trifluoromethanesulfonate is a versatile ionic liquid commonly used in synthetic chemistry. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various organic solvents . This compound is often utilized as a solvent, reagent, and catalyst in various chemical reactions.

准备方法

1-Butyl-3-methylimidazolium trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions and yields the desired ionic liquid with high purity . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.

化学反应分析

1-Butyl-3-methylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

Substitution: The ionic liquid can be involved in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Reactions involving this compound often use reagents such as bismuth triflate and thiophenyl glycoside donors under controlled temperature and pressure conditions

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used.

科学研究应用

Chemical Synthesis and Catalysis

Catalytic Properties:

[BMIM][CF3SO3] has been utilized as a solvent and catalyst in numerous organic reactions. Its ability to dissolve a wide variety of organic compounds enhances reaction rates and yields. For instance, it has been employed in the synthesis of biodiesel through transesterification reactions, where it serves both as a solvent and a catalyst, facilitating the conversion of triglycerides into fatty acid methyl esters .

Case Study: Deep Fuels Desulfurization

A notable application of [BMIM][CF3SO3] is in the desulfurization of deep fuels. Research demonstrated that this ionic liquid effectively removes sulfur compounds from fuels, improving their quality and reducing environmental impact. The study highlighted that [BMIM][CF3SO3] could selectively extract sulfur species while leaving behind valuable hydrocarbons .

Separation Processes

Liquid-Liquid Extraction:

The ionic liquid has shown promise in liquid-liquid extraction processes, particularly for separating aromatic compounds from aliphatic hydrocarbons. Its tunable properties allow for the optimization of extraction efficiency, making it a candidate for industrial applications in petrochemical refining .

Case Study: Separation of tert-Amyl Ethyl Ether

In a study focused on the separation of tert-amyl ethyl ether from ethanol mixtures, [BMIM][CF3SO3] was found to effectively separate these components, demonstrating its utility in purification processes .

Electrochemical Applications

Energy Storage:

[BMIM][CF3SO3] is being explored as an electrolyte in energy storage devices such as batteries and supercapacitors. Its high ionic conductivity contributes to improved performance metrics in these applications. Studies indicate that incorporating this ionic liquid into polymer membranes can enhance ion transport properties, which is crucial for efficient energy storage systems .

Case Study: Ion-Conductive Polymer Membranes

Research involving ion-conductive polymer membranes containing [BMIM][CF3SO3] showcased enhanced conductivity compared to traditional electrolytes. This advancement is significant for the development of next-generation batteries that require efficient ion transport for better performance .

Environmental Applications

Green Chemistry:

The use of [BMIM][CF3SO3] aligns with principles of green chemistry due to its low toxicity and ability to replace volatile organic solvents (VOCs) in chemical processes. It contributes to reducing hazardous waste and improving safety profiles in laboratories and industrial settings .

Case Study: Catalysis in Environmental Remediation

The compound has also been investigated for its role in environmental remediation processes, particularly in catalyzing reactions that degrade pollutants. Its effectiveness in facilitating reactions that break down harmful substances highlights its potential for use in environmental cleanup efforts .

Material Science

Self-Assembly Processes:

In materials science, [BMIM][CF3SO3] has been studied for its role in self-assembly processes of block copolymers. The ionic liquid influences micelle formation and stability, which is critical for developing advanced materials with tailored properties .

Table: Summary of Applications

作用机制

The mechanism of action of 1-butyl-3-methylimidazolium trifluoromethanesulfonate involves its ability to stabilize reaction intermediates and facilitate the transfer of functional groups. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which enhances the reactivity and selectivity of various chemical reactions .

相似化合物的比较

1-Butyl-3-methylimidazolium trifluoromethanesulfonate can be compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Butyl-3-methylimidazolium hydrogen sulfate

- 1-Butyl-3-methylimidazolium acetate

- 1-Butyl-3-methylimidazolium chloride

These compounds share similar properties but differ in their anionic components, which can influence their solubility, reactivity, and applications. The uniqueness of this compound lies in its trifluoromethanesulfonate anion, which imparts distinct chemical and physical properties, making it suitable for specific applications in synthetic chemistry and industrial processes .

生物活性

1-Butyl-3-methylimidazolium trifluoromethanesulfonate (BMIM-TFS) is an ionic liquid (IL) that has garnered attention due to its unique properties and potential biological applications. As a member of the imidazolium family, BMIM-TFS exhibits significant antibacterial activity and interactions with biomolecules, making it a subject of interest in pharmacology and biochemistry.

Chemical Structure and Properties

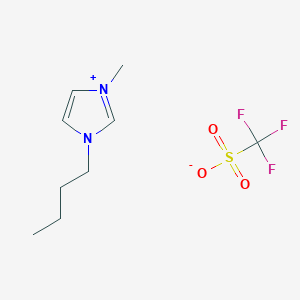

BMIM-TFS is characterized by its imidazolium cation and the trifluoromethanesulfonate anion. The structural formula can be represented as follows:

This structure contributes to its amphiphilic nature, allowing it to interact effectively with biological membranes.

Antibacterial Activity

Research has demonstrated that BMIM-TFS exhibits notable antibacterial properties against various strains of bacteria. A study focused on the in vitro evaluation of several ionic liquids, including BMIM-TFS, revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The unique combination of the cation and anion in BMIM-TFS plays a crucial role in its antibacterial mechanism, which involves disrupting bacterial cell membranes and altering cellular functions .

Table 1: Antibacterial Efficacy of BMIM-TFS Against Various Bacteria

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Negative | 0.5 mM |

| Staphylococcus aureus | Positive | 0.25 mM |

| Pseudomonas aeruginosa | Negative | 0.75 mM |

| Bacillus subtilis | Positive | 0.2 mM |

The antibacterial activity of BMIM-TFS is primarily attributed to its ability to interact with the lipid bilayer of bacterial membranes. This interaction can lead to increased permeability, resulting in cell lysis. Studies suggest that the amphiphilic nature of ionic liquids allows them to penetrate bacterial membranes more effectively than conventional antibiotics .

Case Study 1: Interaction with Laccase

A study examined the effects of BMIM-TFS on the enzyme laccase, which is involved in various biochemical processes including lignin degradation. The presence of BMIM-TFS was found to destabilize laccase activity, suggesting that ionic liquids can modulate enzyme function through their interactions with protein structures .

Case Study 2: Growth Inhibition in Bacterial Strains

Another investigation isolated Bacillus amyloliquefaciens CMW1 from a fermented soybean paste, demonstrating that this strain could grow in the presence of significant concentrations of ionic liquids including BMIM-TFS. The strain produced an extracellular protease that remained active even at high ionic liquid concentrations, highlighting the potential for utilizing such bacteria in biotechnological applications involving ILs .

Toxicity and Biocompatibility

While BMIM-TFS shows promising antibacterial properties, its toxicity profile must also be considered. Research indicates that certain concentrations may exhibit cytotoxic effects on mammalian cells, necessitating further studies to establish safe thresholds for use in clinical applications .

属性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CHF3O3S/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)8(5,6)7/h6-8H,3-5H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZPYEHDSAQGAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049232 | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-66-2 | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 174899-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium trifluoromethansulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium trifluoromethanesulfonate?

A1: The molecular formula of this compound is C10H15F3N2O3S, and its molecular weight is 286.28 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize [BMIM][OTf]?

A2: Several spectroscopic techniques are employed to characterize [BMIM][OTf], including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] NMR, particularly 1H NMR, helps determine the structure and purity of [BMIM][OTf] by analyzing the chemical shifts and coupling patterns of its protons.

- Infrared (IR) Spectroscopy: [, ] IR spectroscopy reveals information about the functional groups present in [BMIM][OTf] based on their characteristic vibrational frequencies.

- Raman Spectroscopy: [, , ] Raman spectroscopy provides complementary information to IR spectroscopy, particularly valuable for analyzing vibrational modes of the anion (trifluoromethanesulfonate).

- Sum-Frequency Generation (SFG) Spectroscopy: [] SFG is a surface-sensitive technique used to probe the molecular organization and orientation of [BMIM][OTf] at interfaces, such as the air/liquid interface.

Q3: Does the structure of [BMIM][OTf] change at different temperatures?

A3: Yes, temperature significantly affects the structure and properties of [BMIM][OTf]. For instance, temperature-programmed time-of-flight secondary ion mass spectrometry studies revealed that a glassy [BMIM][OTf] film undergoes crystallization at around 230 K. [] This structural change was indicated by an increase in the [bmim]+ yield.

Q4: How does the addition of [BMIM][OTf] affect the properties of polymers like PVDF and PVDF-HFP?

A4: Incorporating [BMIM][OTf] into polymers like PVDF and PVDF-HFP leads to plasticization and changes in their polymorphs. [] Studies employing Differential Scanning Calorimetry and Raman Spectroscopy revealed a transformation from the non-polar α-phase to the polar β-phase in these polymers upon [BMIM][OTf] addition. This plasticization enhances gas permeability, making these composite materials attractive for applications like gas separation.

Q5: How does [BMIM][OTf] interact with metal oxides like aluminum oxide?

A5: High-pressure infrared spectroscopy studies revealed that [BMIM][OTf] interacts with nano-aluminum oxide surfaces, affecting the local structure of both the cations and anions of the ionic liquid. [] This interaction becomes more pronounced under high pressure, leading to pressure-enhanced Al2O3/ionic liquid interactions.

Q6: Can [BMIM][OTf] be used to improve the performance of lithium batteries?

A6: Yes, [BMIM][OTf] has shown potential for enhancing the performance of lithium batteries. When blended with poly(ethylene oxide)-lithium bis(trifluoromethane sulfonyl)imide (PEO-LiTFSI), it significantly increases ionic conductivity, especially at lower temperatures. [] This enhancement makes [BMIM][OTf] promising for developing solid polymer electrolytes with improved performance.

Q7: How does [BMIM][OTf] influence the solubility of carbon dioxide?

A7: [BMIM][OTf] exhibits significant CO2 solubility, making it relevant for CO2 capture and separation applications. [] The solubility of CO2 in [BMIM][OTf] has been studied over a wide range of temperatures and pressures, providing valuable data for designing and optimizing CO2 capture processes.

Q8: Can [BMIM][OTf] be used as a solvent for chemical reactions?

A8: Yes, [BMIM][OTf] can act as a solvent and a promoter in various chemical reactions. For example, it has shown promising results in:

- Glycosylation Reactions: [] [BMIM][OTf] significantly enhances the rate and yield of glycosylation reactions catalyzed by scandium triflate.

- Friedel-Crafts Benzoylation: [] Bismuth trifluoromethanesulfonate, in conjunction with [BMIM][OTf] under microwave irradiation, facilitates efficient benzoylation of activated arenes and naphthalene.

Q9: How does [BMIM][OTf] affect the stability and activity of enzymes?

A9: The impact of [BMIM][OTf] on enzyme stability and activity is complex and depends on the specific enzyme and its environment. Studies on Bacillus subtilis lipase A (BSLA) revealed that certain amino acid substitutions could increase the enzyme's resistance to [BMIM][OTf]. [] Understanding these interactions is crucial for developing biocatalytic processes that utilize ionic liquids like [BMIM][OTf].

Q10: What are the environmental impacts of using [BMIM][OTf], and are there strategies to mitigate them?

A10: As with many ionic liquids, the environmental impact of [BMIM][OTf] requires careful consideration. While generally considered "greener" alternatives to volatile organic solvents, their potential toxicity and persistence in the environment remain concerns. Research is ongoing to develop biodegradable and less toxic ionic liquids and to optimize recycling and waste management strategies. [, ]

- Computational Chemistry and Modeling: Molecular dynamics simulations can provide valuable insights into the behavior of [BMIM][OTf] in different environments, including its interactions with solutes, surfaces, and biomolecules. [, , , ]

- Analytical Method Development and Validation: Developing accurate and reliable analytical methods is crucial for quantifying [BMIM][OTf] in various matrices, assessing its purity, and monitoring its presence in environmental samples. [, ]

- Structure-Activity Relationship (SAR) Studies: Investigating the impact of structural modifications to the cation or anion of [BMIM][OTf] on its physicochemical properties and biological activities is an active research area. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。